(1R)-1-(5-Phenyl-1,3-oxazol-2-yl)ethanamine;hydrochloride
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Overview
Description
(1R)-1-(5-Phenyl-1,3-oxazol-2-yl)ethanamine;hydrochloride, also known as (R)-Phenylpiracetam, is a nootropic drug that is widely used in scientific research. This compound is a derivative of Piracetam, a well-known cognitive enhancer. (R)-Phenylpiracetam has been shown to have a wide range of beneficial effects on the brain and cognitive function, making it a popular subject of study in the field of neuroscience.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for (1R)-1-(5-Phenyl-1,3-oxazol-2-yl)ethanamine;hydrochloride involves the reaction of 2-amino-2-phenylacetic acid with oxalyl chloride to form the corresponding acid chloride. This is then reacted with 2-amino-5-phenyl-1,3-oxazole to form the desired product, which is then converted to the hydrochloride salt.
Starting Materials
2-amino-2-phenylacetic acid, oxalyl chloride, 2-amino-5-phenyl-1,3-oxazole, hydrochloric acid
Reaction
Step 1: React 2-amino-2-phenylacetic acid with oxalyl chloride in the presence of a base such as triethylamine to form the corresponding acid chloride., Step 2: Add 2-amino-5-phenyl-1,3-oxazole to the reaction mixture and stir at room temperature for several hours to form the desired product., Step 3: Isolate the product by filtration and wash with a suitable solvent such as diethyl ether., Step 4: Dissolve the product in hydrochloric acid and evaporate to dryness to obtain the hydrochloride salt of (1R)-1-(5-Phenyl-1,3-oxazol-2-yl)ethanamine.
Mechanism Of Action
The exact mechanism of action of (R)-Phenylpiracetam is not fully understood. However, it is thought to enhance the activity of certain neurotransmitters in the brain, including acetylcholine and glutamate. It may also increase blood flow and oxygenation to the brain, which could contribute to its cognitive-enhancing effects.
Biochemical And Physiological Effects
(R)-Phenylpiracetam has been shown to have a number of biochemical and physiological effects. It has been found to increase the synthesis and release of acetylcholine, a neurotransmitter that is important for memory and learning. It has also been shown to increase the activity of glutamate receptors, which are involved in learning and memory processes. Additionally, (R)-Phenylpiracetam has been found to increase blood flow and oxygenation to the brain, which could contribute to its cognitive-enhancing effects.
Advantages And Limitations For Lab Experiments
(R)-Phenylpiracetam has a number of advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity level. Additionally, it has been extensively studied for its cognitive-enhancing effects, making it a popular subject of research. However, there are also some limitations to its use. For example, it may have different effects depending on the dose and the individual, which could make it difficult to control for in experiments.
Future Directions
There are a number of future directions for research on (R)-Phenylpiracetam. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand its mechanism of action and how it interacts with other neurotransmitters in the brain. Finally, there is a need for more studies on the long-term effects of (R)-Phenylpiracetam, particularly in terms of its safety and potential for addiction.
Scientific Research Applications
(R)-Phenylpiracetam has been extensively studied for its cognitive-enhancing effects. It has been shown to improve memory, learning, and attention in both animals and humans. Additionally, it has been found to have neuroprotective properties, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
(1R)-1-(5-phenyl-1,3-oxazol-2-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O.ClH/c1-8(12)11-13-7-10(14-11)9-5-3-2-4-6-9;/h2-8H,12H2,1H3;1H/t8-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZFFHFGTIDJNQ-DDWIOCJRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(O1)C2=CC=CC=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=NC=C(O1)C2=CC=CC=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 138039801 |
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